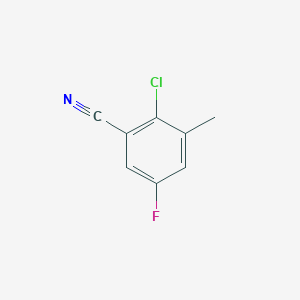

2-Chloro-5-fluoro-3-methyl-benzonitrile

Description

2-Chloro-5-fluoro-3-methyl-benzonitrile is a substituted benzonitrile derivative with the molecular formula C₈H₅ClFN. The compound features a benzene ring substituted with a chlorine atom at position 2, a fluorine atom at position 5, and a methyl group at position 3, along with a nitrile (-CN) functional group. This unique substitution pattern confers distinct electronic and steric properties, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. The chlorine and fluorine atoms contribute electron-withdrawing effects, while the methyl group provides steric bulk and mild electron-donating character, influencing reactivity and interactions with biological targets .

Properties

IUPAC Name |

2-chloro-5-fluoro-3-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c1-5-2-7(10)3-6(4-11)8(5)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIEMHXJTFWEJRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzonitrile Derivatives

| Compound Name | Substituents (Positions) | Key Features | Biological/Industrial Relevance |

|---|---|---|---|

| 2-Chloro-5-fluoro-3-methyl-benzonitrile | Cl (2), F (5), CH₃ (3), CN (1) | Balanced electronic effects; methyl enhances lipophilicity. | Intermediate for bioactive molecules. |

| 2-Chloro-5-fluorobenzonitrile | Cl (2), F (5), CN (1) | Lacks methyl group; higher polarity. | Less steric hindrance in reactions. |

| 3-Chloro-5-fluoro-4-methyl-benzonitrile | Cl (3), F (5), CH₃ (4), CN (1) | Methyl at position 4 alters steric interactions. | Potential agrochemical applications. |

| 5-Chloro-2-(trifluoromethyl)benzonitrile | Cl (5), CF₃ (2), CN (1) | Trifluoromethyl group increases electron-withdrawing effects. | Enhanced binding affinity in inhibitors. |

| 2-Chloro-4-methylbenzonitrile | Cl (2), CH₃ (4), CN (1) | Methyl at position 4; lacks fluorine. | Moderate antimicrobial activity. |

Key Observations:

Substituent Position Effects :

- The methyl group at position 3 in 2-chloro-5-fluoro-3-methyl-benzonitrile introduces steric hindrance, which can slow down nucleophilic substitution reactions compared to analogs like 2-chloro-5-fluorobenzonitrile .

- Fluorine at position 5 enhances metabolic stability due to its strong electron-withdrawing nature, a feature shared with 5-chloro-2-(trifluoromethyl)benzonitrile .

Electronic and Steric Properties: The combination of chlorine (position 2) and fluorine (position 5) creates a polarized aromatic ring, facilitating electrophilic aromatic substitution at the remaining positions. This contrasts with 3-chloro-5-fluoro-4-methyl-benzonitrile, where the chlorine at position 3 directs substitution differently . The methyl group increases lipophilicity, improving membrane permeability in bioactive compounds compared to non-methylated analogs .

Biological Activity :

- Compounds with trifluoromethyl groups (e.g., 5-chloro-2-(trifluoromethyl)benzonitrile) exhibit higher enzyme inhibition potency due to stronger electron withdrawal, whereas the methyl group in 2-chloro-5-fluoro-3-methyl-benzonitrile may favor interactions with hydrophobic binding pockets .

- 2-Chloro-4-methylbenzonitrile demonstrates moderate antimicrobial activity, suggesting that the addition of fluorine (as in the target compound) could enhance specificity or potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.